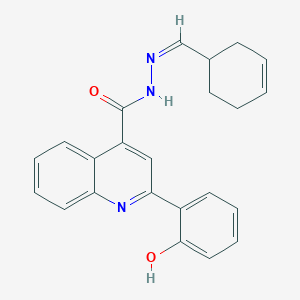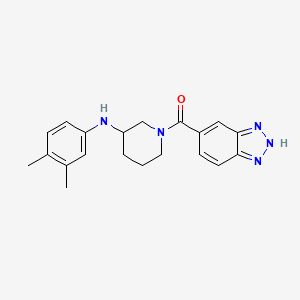
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide, also known as HDMBSH, is a chemical compound that has been widely studied for its potential therapeutic applications. HDMBSH is a hydrazide derivative of sulfonamide, which has been synthesized by several methods.
Mechanism of Action
The mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is not fully understood. However, several studies have suggested that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exerts its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to inhibit the growth of cancer cells by arresting the cell cycle at the G2/M phase. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide inhibits the activity of several enzymes, including lactate dehydrogenase and alkaline phosphatase. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to decrease the levels of reactive oxygen species in cancer cells. In vivo studies have shown that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits low toxicity and is well-tolerated in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is its potent antitumor activity against various cancer cell lines. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits low toxicity and is well-tolerated in animal models. However, one of the limitations of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
Several future directions for the study of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide include:
1. Further elucidation of the mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide in cancer cells.
2. Development of more efficient synthesis methods for N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide.
3. Evaluation of the potential of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide as a therapeutic agent for other diseases, such as bacterial and fungal infections.
4. Development of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide derivatives with improved solubility and bioavailability.
5. Investigation of the pharmacokinetics and pharmacodynamics of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide in animal models.
In conclusion, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide is a chemical compound that has been widely studied for its potential therapeutic applications. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits potent antitumor, antibacterial, and antifungal properties, and has been shown to exhibit low toxicity and be well-tolerated in animal models. Further research is needed to fully elucidate the mechanism of action of N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide and to evaluate its potential as a therapeutic agent for other diseases.
Synthesis Methods
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been synthesized by several methods. One of the most common methods is the reaction of 2,4-dimethylbenzenesulfonylhydrazide with 4-hydroxy-3,5-dimethoxybenzaldehyde in the presence of a catalyst. The reaction occurs in an organic solvent, such as ethanol or methanol, at room temperature. The resulting product is then purified by recrystallization.
Scientific Research Applications
N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been studied for its potential therapeutic applications, including its antitumor, antibacterial, and antifungal properties. Several studies have shown that N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide exhibits potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has also been shown to exhibit antibacterial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, N'-(4-hydroxy-3,5-dimethoxybenzylidene)-2,4-dimethylbenzenesulfonohydrazide has been shown to exhibit antifungal activity against several fungal strains, including Candida albicans.
properties
IUPAC Name |
N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-11-5-6-16(12(2)7-11)25(21,22)19-18-10-13-8-14(23-3)17(20)15(9-13)24-4/h5-10,19-20H,1-4H3/b18-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIAUJXWEFUHFZ-ZDLGFXPLSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=CC(=C(C(=C2)OC)O)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2,4-dimethylbenzenesulfonohydrazide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-{1-[3-(methylthio)propanoyl]-4-piperidinyl}propanoyl)-4-phenylpiperazine](/img/structure/B6059984.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(5-methyl-1H-pyrazol-1-yl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6059988.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-phenyl-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6060007.png)
![N-cyclooctyl-1-(3-isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-3-piperidinecarboxamide](/img/structure/B6060012.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-N-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B6060014.png)

![methyl 5-methyl-7-(6-methyl-2-quinolinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6060037.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2-chlorobenzyl)propanamide](/img/structure/B6060042.png)

![1-(2-fluorophenyl)-4-[1-(2-methoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B6060048.png)
![ethyl [2-(4-ethylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B6060052.png)
![N-(2-chlorophenyl)-1-(1-{[(2-chlorophenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B6060072.png)

![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B6060082.png)